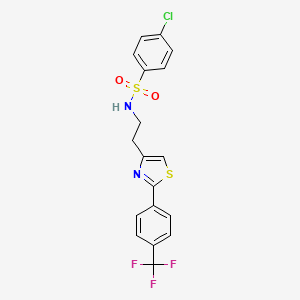

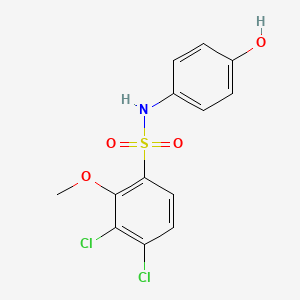

4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral drugs, and more .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a trifluoromethyl group, and a benzenesulfonamide group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound has been a subject of interest due to its structural similarity and relevance to derivatives explored for various biological activities. Although the exact compound was not directly identified in the studies, closely related derivatives provide insights into potential applications in scientific research. For instance, the synthesis and characterization of celecoxib derivatives, including those with sulfonamide moieties, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have demonstrated significant biological activities without causing notable tissue damage, indicating their potential therapeutic value (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antitumor Activities

Sulfonamide derivatives have been explored for their antimicrobial and antitumor properties. For example, thiazole azodyes containing sulfonamide moiety have shown effectiveness in providing UV protection and antimicrobial properties to cotton fabrics, showcasing their utility in material science and potential for broader biological applications (H. Mohamed et al., 2020). Similarly, sulfonamide derivatives have been synthesized for in vitro antitumor activity studies, revealing significant cytotoxic activity against various cancer cell lines, which could inform the development of new anticancer therapies (J. Sławiński & Z. Brzozowski, 2006).

Inhibition of Carbonic Anhydrase and Endothelin Antagonists

The compound's structural analogs have been identified as inhibitors of carbonic anhydrase, highlighting their potential in the treatment of conditions like glaucoma, edema, and epilepsy. These findings indicate a broader pharmacological significance of sulfonamide derivatives in modulating enzymatic activities (H. Gul et al., 2016). Additionally, biphenylsulfonamide derivatives have been developed as endothelin antagonists, offering therapeutic prospects in cardiovascular diseases by inhibiting endothelin-A selective antagonists, demonstrating the compound's potential relevance in cardiovascular research (N. Murugesan et al., 1998).

Photodynamic Therapy and Antidiabetic Agents

Novel sulfonamide derivatives have been evaluated for their photophysical and photochemical properties, suggesting their applicability in photodynamic therapy, a significant advancement in treating cancer. High singlet oxygen quantum yields indicate their potential as effective photosensitizers in cancer treatment (M. Pişkin et al., 2020). Furthermore, fluorinated pyrazoles and benzenesulfonylurea derivatives have been synthesized as hypoglycemic agents, showing significant antidiabetic activity and indicating the potential of sulfonamide derivatives in diabetes management (H. Faidallah et al., 2016).

Properties

IUPAC Name |

4-chloro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O2S2/c19-14-5-7-16(8-6-14)28(25,26)23-10-9-15-11-27-17(24-15)12-1-3-13(4-2-12)18(20,21)22/h1-8,11,23H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWWABMPNMLMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2381777.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2381779.png)

![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)

![6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2381782.png)

![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2381788.png)

![Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2381793.png)